
Cinnamtannin D1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamtannin D1 is a naturally occurring compound classified as an A-type procyanidin trimer. It is primarily isolated from the bark of Cinnamomum cassia and other related species. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamtannin D1 involves the condensation of catechin and epicatechin units. The reaction typically requires acidic conditions to facilitate the formation of the A-type linkage between the flavan-3-ol units. The process can be optimized by controlling the temperature and pH to achieve higher yields .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources such as the bark of Cinnamomum cassia. The extraction process involves the use of solvents like ethanol or methanol, followed by purification steps such as column chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Cinnamtannin D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophilic reagents like diazonium salts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenolic derivatives and quinones, which retain some of the biological activities of the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound to study the behavior of procyanidins and their interactions with other molecules.
Medicine: It exhibits anticancer properties by inducing autophagy and apoptosis in non-small-cell lung carcinoma cells.
Mecanismo De Acción
Cinnamtannin D1 exerts its effects through multiple molecular pathways:
Autophagy Activation: It activates autophagy in pancreatic β-cells via the AMPK/mTOR/ULK1 pathway.
Antioxidant Pathway: It activates the Keap1/Nrf2 antioxidant signaling pathway, reducing oxidative stress and inflammation.
Apoptosis Induction: In cancer cells, it induces apoptosis through the inhibition of the Akt/mTOR pathway and activation of the ERK1/2 pathway.
Comparación Con Compuestos Similares
Cinnamtannin D1 is unique among procyanidins due to its specific A-type linkage, which imparts distinct biological activities. Similar compounds include:
Cinnamtannin B1: Another A-type procyanidin with similar antioxidant properties but different molecular targets.
Procyanidin B2: A B-type procyanidin with a different linkage pattern, exhibiting less potent biological activities compared to this compound.
This compound stands out due to its potent biological activities and specific molecular interactions, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
97233-06-2 |
|---|---|
Fórmula molecular |
C45H36O18 |
Peso molecular |
864.8 g/mol |
Nombre IUPAC |
(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37-,38+,39+,40+,41+,44+,45-/m0/s1 |
Clave InChI |
BYSRPHRKESMCPO-HMQYECKYSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
melting_point |
300 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)
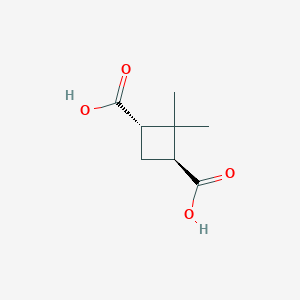
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)
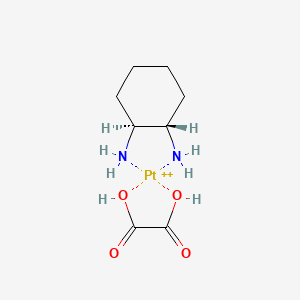
![1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085640.png)
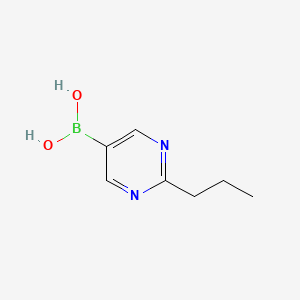
![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
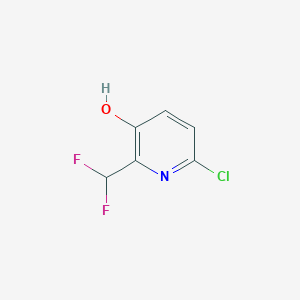
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085672.png)
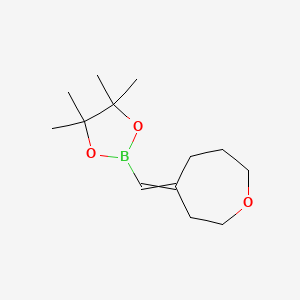
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14085685.png)

![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085703.png)

